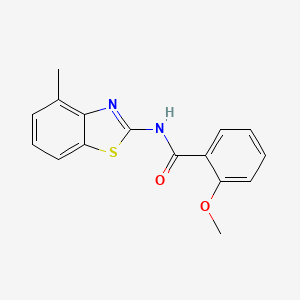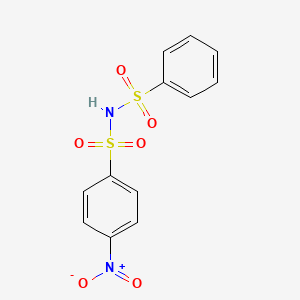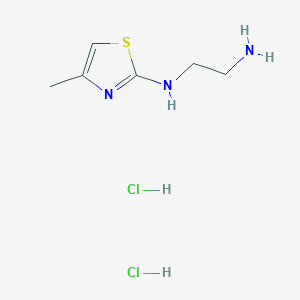
N-(2,6-Dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-Dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide, also known as DPCPX, is a selective antagonist of adenosine A1 receptors. It is a potent and widely used tool for studying the role of adenosine receptors in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
- Pomalidomide , a derivative of this compound, exhibits antitumor effects. It is used in combination with low-dose dexamethasone for treating multiple myeloma .
- The compound’s mechanism involves modulating cereblon (CRBN) activity. CRBN forms an E3 ubiquitin ligase complex, which ubiquitinates various proteins. By targeting CRBN, this compound may impact protein degradation pathways relevant to cancer .
Anticancer Properties
Wirkmechanismus
Target of Action
The primary target of N-(2,6-Dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide is Cereblon (CRBN) . CRBN is a protein targeted by a class of immunomodulatory drugs known as Immunomodulatory Imide Drugs (IMiDs) . These drugs adjust immune responses and contain an imide group .
Mode of Action
N-(2,6-Dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide, like other IMiDs, modulates the activity of CRBN . The compound interacts with CRBN, leading to changes in the protein’s function . This interaction can influence various cellular processes, potentially leading to therapeutic effects .
Biochemical Pathways
The compound affects the protein degradation pathway . It works by recognizing E3 ubiquitin ligase and the target protein, leading to the polyubiquitination of the target protein . The proteasome then recognizes and degrades the target protein .
Pharmacokinetics
The compound’sAbsorption, Distribution, Metabolism, and Excretion (ADME) properties would significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The result of the compound’s action is the degradation of the target protein . This can lead to various molecular and cellular effects, depending on the specific role of the degraded protein . For instance, if the target protein is involved in disease pathogenesis, its degradation could potentially alleviate disease symptoms .
Action Environment
The action of N-(2,6-Dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide can be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by factors such as temperature and pH
Eigenschaften
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-15-10-9-14(17(23)20-15)19-16(22)13-8-4-7-12(18-13)11-5-2-1-3-6-11/h1-8,14H,9-10H2,(H,19,22)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWKGOHQVVGAJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC(=O)C2=CC=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-Dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,4-Dichlorobenzyl)sulfinyl]acetohydrazide](/img/structure/B2478978.png)


![N-(2,4-difluorophenyl)-1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxamide](/img/structure/B2478987.png)
![{1-[4-(Trifluoromethyl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol](/img/structure/B2478989.png)

![Tert-butyl 3-(hydroxymethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2478992.png)

![(E)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2478994.png)


![N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2478998.png)
![2-chloro-N-[3-cyano-4,5-bis(thiophen-2-yl)furan-2-yl]acetamide](/img/structure/B2478999.png)